Ethyl 4-(3-oxo-2,3-dihydro-1,2,4-triazin-5-yl)piperazine-1-carboxylate Ethyl 4-(3-oxo-2,3-dihydro-1,2,4-triazin-5-yl)piperazine-1-carboxylate
Brand Name: Vulcanchem
CAS No.:
VCID: VC13392457
InChI: InChI=1S/C10H15N5O3/c1-2-18-10(17)15-5-3-14(4-6-15)8-7-11-13-9(16)12-8/h7H,2-6H2,1H3,(H,12,13,16)
SMILES: CCOC(=O)N1CCN(CC1)C2=NC(=O)NN=C2
Molecular Formula: C10H15N5O3
Molecular Weight: 253.26 g/mol

Ethyl 4-(3-oxo-2,3-dihydro-1,2,4-triazin-5-yl)piperazine-1-carboxylate

CAS No.:

Cat. No.: VC13392457

Molecular Formula: C10H15N5O3

Molecular Weight: 253.26 g/mol

* For research use only. Not for human or veterinary use.

Ethyl 4-(3-oxo-2,3-dihydro-1,2,4-triazin-5-yl)piperazine-1-carboxylate -

Specification

Molecular Formula C10H15N5O3
Molecular Weight 253.26 g/mol
IUPAC Name ethyl 4-(3-oxo-2H-1,2,4-triazin-5-yl)piperazine-1-carboxylate
Standard InChI InChI=1S/C10H15N5O3/c1-2-18-10(17)15-5-3-14(4-6-15)8-7-11-13-9(16)12-8/h7H,2-6H2,1H3,(H,12,13,16)
Standard InChI Key GBNURAVVRCTYBV-UHFFFAOYSA-N
SMILES CCOC(=O)N1CCN(CC1)C2=NC(=O)NN=C2
Canonical SMILES CCOC(=O)N1CCN(CC1)C2=NC(=O)NN=C2

Introduction

Ethyl 4-(3-oxo-2,3-dihydro-1,2,4-triazin-5-yl)piperazine-1-carboxylate is a heterocyclic compound that incorporates both a triazine and a piperazine moiety. This compound belongs to a class of molecules often investigated for their potential biological activities due to the pharmacologically relevant features of these functional groups.

The triazine ring system, particularly in its 1,2,4 configuration, is known for its versatility in medicinal chemistry. It serves as a scaffold for designing drugs with antibacterial, anticancer, and antiviral properties. Similarly, the piperazine group is frequently found in pharmaceutical agents due to its ability to enhance solubility and bioavailability.

Synthesis

The synthesis of compounds like Ethyl 4-(3-oxo-2,3-dihydro-1,2,4-triazin-5-yl)piperazine-1-carboxylate typically involves multi-step reactions. A common route includes:

  • Formation of the Triazine Ring: Cyclization reactions involving hydrazines and carbonyl compounds.

  • Introduction of the Piperazine Group: Nucleophilic substitution or coupling reactions.

  • Esterification: Reaction of carboxylic acid derivatives with ethanol under acidic or basic conditions.

Analytical Characterization

Characterization methods for such compounds typically include:

  • Nuclear Magnetic Resonance (NMR):

    • Proton (¹H) and Carbon (¹³C) NMR spectra confirm the chemical structure.

  • Mass Spectrometry (MS):

    • Provides molecular weight and fragmentation patterns.

  • Infrared Spectroscopy (IR):

    • Identifies functional groups like -C=O and -NH.

  • X-Ray Crystallography:

    • Determines the three-dimensional molecular structure.

Table 2: Hypothetical NMR Data

Signal TypeChemical Shift (ppm)
Aromatic protons (triazine)~7.0–8.0
Piperazine protons~2.5–3.5
Ester group protons~4.0–4.5

Potential Applications

Ethyl 4-(3-oxo-2,3-dihydro-1,2,4-triazin-5-yl)piperazine-1-carboxylate could be explored for:

  • Drug Development:

    • Its triazine-piperazine framework makes it a candidate for antimicrobial or anticancer agents.

  • Material Science:

    • Triazines are used in polymers and resins due to their thermal stability.

  • Catalysis:

    • Heterocyclic compounds often serve as ligands in metal-catalyzed reactions.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator